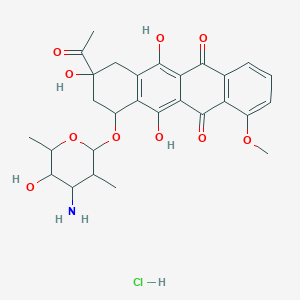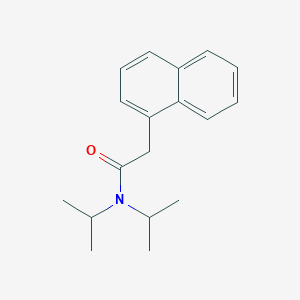
2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide, commonly known as NPTX-1536, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic benefits. This compound was first synthesized in 2012 and has since been the subject of numerous scientific studies aimed at exploring its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of NPTX-1536 is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. Specifically, NPTX-1536 has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the formation of amyloid-beta plaques. Additionally, NPTX-1536 has been shown to activate the alpha-7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function.
Effets Biochimiques Et Physiologiques
In addition to its potential therapeutic benefits in Alzheimer's disease, NPTX-1536 has been shown to have a number of other biochemical and physiological effects. For example, studies have shown that NPTX-1536 can reduce inflammation and oxidative stress, both of which are implicated in a wide range of diseases. Additionally, NPTX-1536 has been shown to improve insulin sensitivity and glucose metabolism, which could have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPTX-1536 for lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders such as Alzheimer's disease. However, one limitation of NPTX-1536 is that it has a relatively short half-life, which could limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on NPTX-1536. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to explore the potential therapeutic benefits of NPTX-1536 in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, research could be conducted to identify other compounds that work synergistically with NPTX-1536 to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of NPTX-1536 involves a multi-step process that begins with the reaction of naphthalene-1-carboxylic acid with isopropylamine to form N-(naphthalen-1-yl)propan-2-amine. This intermediate is then reacted with acetic anhydride to yield N-(naphthalen-1-yl)-N-(propan-2-yl)acetamide, which is subsequently reduced to NPTX-1536 using lithium aluminum hydride.
Applications De Recherche Scientifique
NPTX-1536 has been the subject of extensive scientific research due to its potential therapeutic benefits. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that NPTX-1536 can improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease.
Propriétés
Numéro CAS |
140709-06-4 |
|---|---|
Nom du produit |
2-(Naphthalen-1-yl)-N,N-di(propan-2-yl)acetamide |
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C18H23NO/c1-13(2)19(14(3)4)18(20)12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11,13-14H,12H2,1-4H3 |
Clé InChI |
GECJBWVJHOFMGP-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)CC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(C)N(C(C)C)C(=O)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



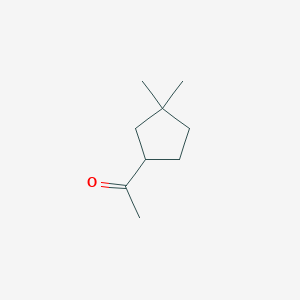
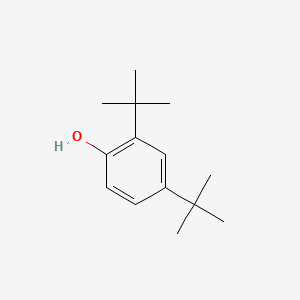
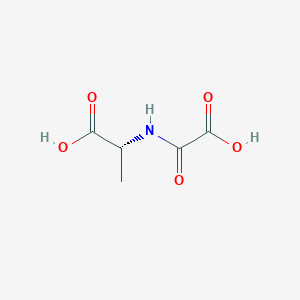
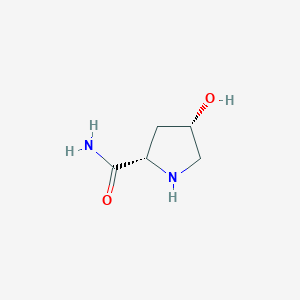
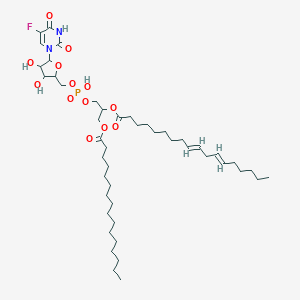
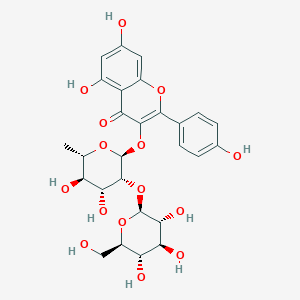
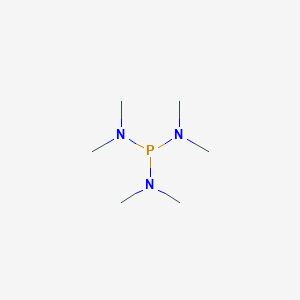
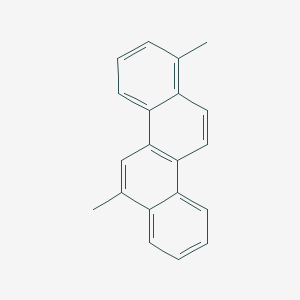
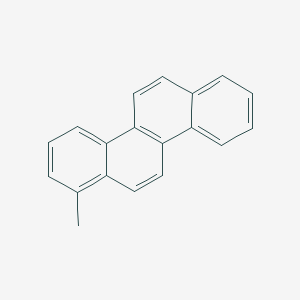
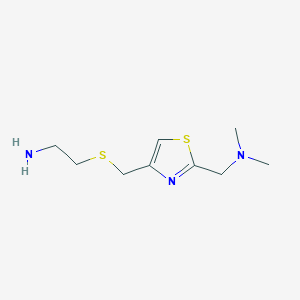
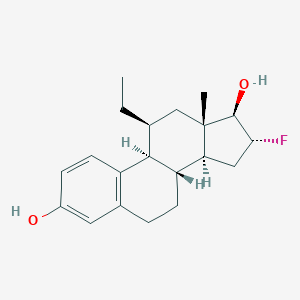

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
